- Synthesis, kinetics and cellular studies of new phenothiazine analogs as potent human-TLK inhibitors, Organic & Biomolecular Chemistry, 2023, 21(9), 1980-1991
Cas no 50971-79-4 (2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride)
50971-79-4 structure
Product Name:2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
Numero CAS:50971-79-4
MF:C14H14N2S
MW:242.339361667633
MDL:MFCD22192242
CID:1074824
PubChem ID:24197196
Update Time:2025-06-09
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
- 2-(phenothiazin-10-yl)ethanamine hydrochloride
- NSC253547
- NSC-253547
- 2-(10H-Phenothiazin-10-yl)ethan-1-amine
- NSC 253547
- DTXSID10638959
- GF-0032
- 2-(10H-Phenothiazin-10-yl)ethan-1-amine--hydrogen chloride (1/1)
- 50971-79-4
- MFCD22192242
- 2-phenothiazin-10-ylethanamine;hydrochloride
- LAVBLPLCRGKRCC-UHFFFAOYSA-N
- 1082712-62-6
- SCHEMBL14697550
- AKOS015991432
- 2-(10H-phenothiazin-10-yl)ethanamine hydrochloride
- 2-(10H-phenothiazin-10-yl)ethan-1-aminehydrochloride
-
- MDL: MFCD22192242
- Inchi: 1S/C14H14N2S/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16/h1-8H,9-10,15H2
- Chiave InChI: GEQNUMNORCDKBC-UHFFFAOYSA-N
- Sorrisi: S1C2C(=CC=CC=2)N(CCN)C2C1=CC=CC=2
Proprietà calcolate
- Massa esatta: 278.0644474g/mol
- Massa monoisotopica: 278.0644474g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 237
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54.6Ų
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR310012-500mg |
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |
50971-79-4 | 500mg |
£147.00 | 2025-02-20 | ||
| Apollo Scientific | OR310012-1g |
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |
50971-79-4 | 1g |
£231.00 | 2025-02-20 | ||
| Apollo Scientific | OR310012-5g |
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |
50971-79-4 | 5g |
£1041.00 | 2025-02-20 | ||
| eNovation Chemicals LLC | K04963-1g |
10H-Phenothiazine-10-ethanamine HCl |
50971-79-4 | >95% | 1g |
$468 | 2024-06-05 | |
| eNovation Chemicals LLC | K04963-5g |
10H-Phenothiazine-10-ethanamine HCl |
50971-79-4 | >95% | 5g |
$1395 | 2024-06-05 | |
| Key Organics Ltd | GF-0032-1MG |
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride |
50971-79-4 | >97% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | GF-0032-5MG |
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride |
50971-79-4 | >97% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | GF-0032-10MG |
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride |
50971-79-4 | >97% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | GF-0032-0.5G |
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride |
50971-79-4 | >97% | 0.5g |
£105.00 | 2025-02-09 | |
| Key Organics Ltd | GF-0032-1G |
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride |
50971-79-4 | >97% | 1g |
£165.00 | 2025-02-09 |
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.2 12 - 15 h, 0 °C
1.2 12 - 15 h, 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; overnight, rt
Riferimento
- Phenothiazine-Tacrine Heterodimers: Pursuing Multitarget Directed Approach in Alzheimer's Disease, ACS Chemical Neuroscience, 2021, 12(9), 1698-1715
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 4 - 6 h, rt
Riferimento
- A Focused Library of Psychotropic Analogues with Neuroprotective and Neuroregenerative Potential, ACS Chemical Neuroscience, 2019, 10(1), 279-294
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ; 80 - 100 °C
Riferimento
- Synthesis of some phenothiazine derivatives, Kimya Problemlari, 2009, (4), 688-691
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Raw materials
- 2-chloroethan-1-amine hydrochloride
- Phenothiazine
- Acetamide, 2,2,2-trifluoro-N-[2-(10H-phenothiazin-10-yl)ethyl]-
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Preparation Products
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Letteratura correlata
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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